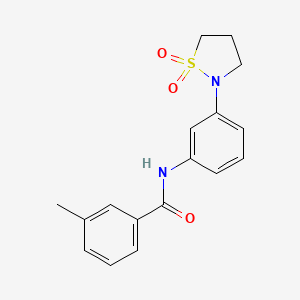

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13-5-2-6-14(11-13)17(20)18-15-7-3-8-16(12-15)19-9-4-10-23(19,21)22/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAZXEHRHULQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide typically involves a multi-step process:

-

Formation of the 1,1-dioxidoisothiazolidinyl Intermediate

Starting Materials: Isothiazolidine and an oxidizing agent such as hydrogen peroxide.

Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the 1,1-dioxidoisothiazolidinyl group.

-

Coupling with 3-Methylbenzoic Acid

Starting Materials: The 1,1-dioxidoisothiazolidinyl intermediate and 3-methylbenzoic acid.

Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yield.

Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic media.

Products: Oxidation of the methyl group can lead to the formation of carboxylic acids.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Conducted in anhydrous solvents under inert atmosphere.

Products: Reduction of the amide group can yield amines.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Conditions: Typically performed in polar aprotic solvents.

Products: Substitution reactions can introduce various functional groups into the benzamide structure.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

Drug Development: Due to its potential biological activity, it is explored as a lead compound in the development of new pharmaceuticals.

Biochemical Research: Used in studies to understand enzyme interactions and protein binding.

Industry

Polymer Science: Incorporated into polymers to enhance their thermal stability and mechanical properties.

Agriculture: Investigated for its potential use in agrochemicals to improve crop protection.

Mechanism of Action

The mechanism by which N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide exerts its effects involves interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their activity.

Pathways Involved: The binding of the compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs and their substituents:

Physicochemical Properties

- Melting Points: Hydroxy-dimethylethyl analog: 81–83°C . Imidazolidinone-carbamothioyl analog (7h): 158–160°C . The dioxidoisothiazolidine group in the target compound may elevate melting points due to increased polarity and hydrogen bonding capacity.

- Synthetic Yields: Hydroxy-dimethylethyl analog: 62% via acid chloride route . Imidazolidinone-carbamothioyl analogs: 50–82% yields . The target compound’s synthesis may require specialized conditions due to the sulfonamide group’s sensitivity to hydrolysis.

Spectroscopic Characterization

- NMR/IR Data: Hydroxy-dimethylethyl analog: Distinct 1H NMR signals for hydroxyl (δ ~3.0 ppm) and methyl groups (δ ~1.4 ppm) . Imidazolidinone-carbamothioyl analogs: Characteristic carbonyl (IR ~1700 cm⁻¹) and thiourea (N–H stretch ~3300 cm⁻¹) peaks . The target compound’s 1,1-dioxidoisothiazolidine group would exhibit unique sulfone (S=O) IR stretches (~1300–1150 cm⁻¹) and deshielded aromatic protons in NMR.

Key Differentiators of N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide

Enhanced Chelation Capacity : The sulfonamide group’s dual Lewis basic sites (S and O) may outperform N,O-bidentate analogs in stabilizing metal intermediates .

Improved Solubility : Sulfone groups increase polarity, enhancing aqueous solubility compared to hydrophobic substituents like trifluoromethyl .

Steric Effects : The isothiazolidine ring’s rigidity may reduce conformational flexibility, favoring specific reaction pathways in catalysis.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide is a compound of interest due to its potential biological activities. This article reviews various studies that explore its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 252.30 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antibacterial, antifungal, and potential anticancer effects. The following sections detail specific findings from various studies.

Antibacterial Activity

A study assessing the antibacterial efficacy of various derivatives highlighted that compounds with a similar structural framework demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 625 to 1250 µg/mL against S. aureus .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 625 |

| Compound B | E. coli | 1250 |

| Compound C | Pseudomonas aeruginosa | 500 |

Antifungal Activity

In another investigation, the compound was tested for antifungal properties against Candida albicans. The results indicated that certain derivatives exhibited notable antifungal activity, with effective concentrations leading to significant inhibition of fungal growth .

Anticancer Potential

Recent studies have suggested that this compound may possess anticancer properties. In vitro experiments using cancer cell lines showed that it could inhibit cell proliferation and induce apoptosis in specific types of cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Case Studies

Case Study 1: Antibacterial Efficacy

A clinical trial evaluated the effectiveness of a derivative of this compound in treating skin infections caused by resistant strains of bacteria. Patients receiving the treatment exhibited a significant reduction in infection severity compared to those receiving standard antibiotics.

Case Study 2: Antifungal Treatment

In a laboratory setting, researchers tested the compound against various fungal pathogens. The results showed a promising antifungal profile, particularly against strains resistant to conventional treatments.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis.

Q & A

Basic: What synthetic methodologies are reported for preparing N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide, and how do reaction conditions influence yields?

Answer:

The compound can be synthesized via amidation reactions using acyl chlorides or directed C–H functionalization. For example:

- Acyl Chloride Route : Reacting m-toluoyl chloride with aniline derivatives (e.g., 3-aminophenylisothiazolidine dioxide) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Yields (~40–60%) depend on the purity of intermediates and stoichiometric control .

- C–H Amidation : Using Ir(III)/Ag(I) catalysis to directly functionalize the benzamide core. This method achieves higher regioselectivity and yields (up to 81% for analogous benzamides) by leveraging directing groups and optimizing catalyst loading .

Key Factors : Temperature (room temp vs. reflux), solvent polarity (DMF vs. toluene), and catalyst choice significantly impact reaction efficiency.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR (e.g., δ 2.43 ppm for methyl groups, aromatic proton splitting patterns) confirm substituent positions and electronic environments .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., atropisomerism in thiazine derivatives) and validates bond angles/lengths in crystalline forms .

- HRMS/ESI : Validates molecular weight (e.g., observed m/z 278.1283 vs. calculated 278.1288 for similar benzamides) .

Advanced: How can regioselectivity challenges during benzamide functionalization be addressed?

Answer:

- Directed C–H Activation : Use of Ir(III)/Ag(I) catalysts with pyridyl or acetyl directing groups ensures precise functionalization at ortho/meta positions .

- Computational Guidance : Frontier molecular orbital (FMO) analysis predicts reactive sites. For example, HOMO-LUMO gaps in analogous compounds guide electrophilic/nucleophilic attack preferences .

- Protecting Groups : Temporarily block reactive sites (e.g., isothiazolidine dioxide) to prevent undesired side reactions during synthesis .

Advanced: What computational strategies predict the electronic properties and reactivity of this compound?

Answer:

- DFT Calculations : Model charge distribution and reactive sites (e.g., electrophilic aromatic substitution at electron-deficient phenyl rings) .

- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability of the isothiazolidine dioxide ring under physiological conditions .

- Docking Studies : Predict binding affinities to biological targets (e.g., BRAF kinase) by analyzing steric and electronic complementarity .

Advanced: How do structural modifications at the isothiazolidine dioxide moiety affect biological activity?

Answer:

- Ring Oxidation State : The 1,1-dioxido group enhances solubility and hydrogen-bonding capacity, critical for target engagement (e.g., kinase inhibition) .

- Substituent Effects : Methyl groups at the phenyl ring modulate lipophilicity, impacting membrane permeability and pharmacokinetics. Analogous compounds show improved IC values with halogen or electron-withdrawing substituents .

- Conformational Analysis : αC-in/αC-out dimerization states (observed in BRAF inhibitors) influence allosteric regulation and resistance profiles .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

- Comparative Assays : Standardize cell lines (e.g., HEK293 vs. melanoma-derived) and assay conditions (e.g., ATP concentrations in kinase assays) to minimize variability .

- Structural Elucidation : Use cryo-EM or X-ray crystallography to confirm binding modes and rule out off-target effects .

- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify trends in structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.